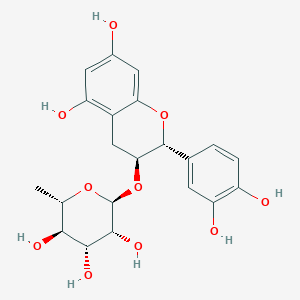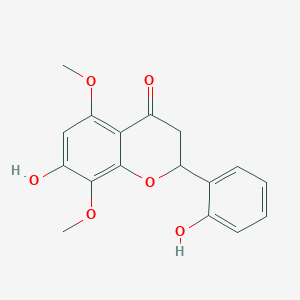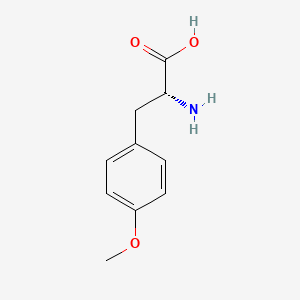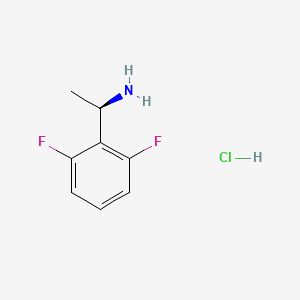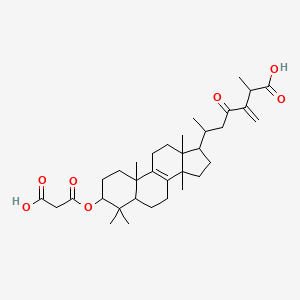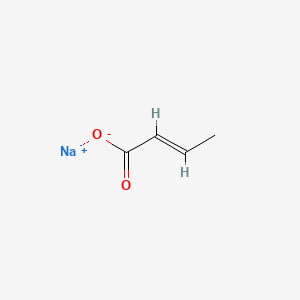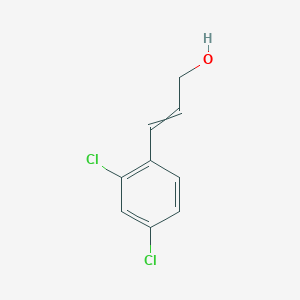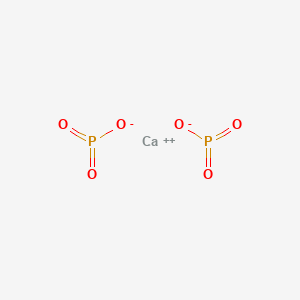
(R)-ethyl 3,4-dihydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-ethyl 3,4-dihydroxybutanoate is an organic compound with the molecular formula C6H12O4 It is a chiral ester derived from butanoic acid, featuring two hydroxyl groups on the third and fourth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 3,4-dihydroxybutanoate typically involves the esterification of ®-3,4-dihydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3,4-dihydroxybutanoic acid+ethanolH2SO4(R)-ethyl 3,4-dihydroxybutanoate+water
Industrial Production Methods
Industrial production of ®-ethyl 3,4-dihydroxybutanoate may involve biocatalytic processes using enzymes to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification reaction under mild conditions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
®-ethyl 3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ®-ethyl 3,4-dioxobutanoate.
Reduction: Formation of ®-3,4-dihydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
®-ethyl 3,4-dihydroxybutanoate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, ®-ethyl 3,4-dihydroxybutanoate can be used as a substrate for studying enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine
Industry
In the industrial sector, ®-ethyl 3,4-dihydroxybutanoate can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of ®-ethyl 3,4-dihydroxybutanoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of ®-3,4-dihydroxybutanoic acid and ethanol. The hydroxyl groups on the butanoic acid can further participate in metabolic pathways, contributing to various biochemical processes.
類似化合物との比較
Similar Compounds
(S)-ethyl 3,4-dihydroxybutanoate: The enantiomer of ®-ethyl 3,4-dihydroxybutanoate, differing in the spatial arrangement of the hydroxyl groups.
Ethyl 3,4-dihydroxybutanoate: The racemic mixture containing both ® and (S) enantiomers.
Methyl 3,4-dihydroxybutanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
®-ethyl 3,4-dihydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of two hydroxyl groups also provides additional functionalization sites, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
112635-76-4 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.15708 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


